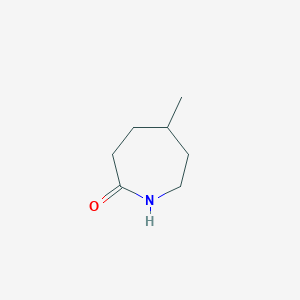
N,N-Diméthyl-4-nitrobenzamide
Vue d'ensemble
Description
N,N-Dimethyl-4-nitrobenzamide: is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzamide, where the amide nitrogen is substituted with two methyl groups and the benzene ring is substituted with a nitro group at the para position. This compound is known for its pale yellow solid form and is slightly soluble in chloroform and methanol when heated .
Applications De Recherche Scientifique
Chemistry:
Catalysis: N,N-Dimethyl-4-nitrobenzamide is used as a ligand in various catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Enzyme Inhibition: It has been studied for its potential to inhibit certain enzymes, making it a candidate for biochemical research.
Medicine:
Drug Development: The compound’s derivatives are explored for their pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry:
Material Science: It is used in the synthesis of polymers and other advanced materials due to its unique chemical properties.
Mécanisme D'action
Mode of Action
It is known that the compound is formed from nitrile and dmf under an o2 atmosphere in a copper-catalyzed reaction . The exact interaction of N,N-Dimethyl-4-nitrobenzamide with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is involved in the copper-catalyzed formation of benzamide from nitrile and dmf
Pharmacokinetics
It is known that the compound has a molecular weight of 19419 , and it is slightly soluble in heated methanol and chloroform These properties could impact the compound’s bioavailability
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethyl-4-nitrobenzamide. For instance, the compound’s formation is influenced by the presence of an O2 atmosphere . .
Analyse Biochimique
Biochemical Properties
N,N-Dimethyl-4-nitrobenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses. The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context .
Cellular Effects
N,N-Dimethyl-4-nitrobenzamide influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammatory responses and oxidative stress. Additionally, N,N-Dimethyl-4-nitrobenzamide can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of N,N-Dimethyl-4-nitrobenzamide involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, it may inhibit or activate certain enzymes, resulting in downstream effects on cellular processes. Additionally, N,N-Dimethyl-4-nitrobenzamide can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N-Dimethyl-4-nitrobenzamide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that N,N-Dimethyl-4-nitrobenzamide remains stable under certain conditions but may degrade over extended periods. Long-term exposure to N,N-Dimethyl-4-nitrobenzamide can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of N,N-Dimethyl-4-nitrobenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxidative stress and inflammation. At higher doses, N,N-Dimethyl-4-nitrobenzamide can become toxic, leading to adverse effects on cellular function and overall health. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
N,N-Dimethyl-4-nitrobenzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may affect the activity of enzymes involved in the detoxification of reactive oxygen species. Additionally, N,N-Dimethyl-4-nitrobenzamide can influence metabolic flux and alter the levels of specific metabolites .
Transport and Distribution
Within cells and tissues, N,N-Dimethyl-4-nitrobenzamide is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells can impact its activity and function. For instance, N,N-Dimethyl-4-nitrobenzamide may accumulate in specific cellular compartments, influencing its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of N,N-Dimethyl-4-nitrobenzamide is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N,N-Dimethyl-4-nitrobenzamide may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
From Dimethylamine Hydrochloride and 4-Nitrobenzoic Acid:
Reaction: Dimethylamine hydrochloride reacts with 4-nitrobenzoic acid.
Conditions: The reaction typically requires a dehydrating agent and a solvent such as chloroform or methanol.
Procedure: The mixture is heated to facilitate the reaction, followed by purification through recrystallization.
-
Copper-Catalyzed Amidation:
Industrial Production Methods: Industrial production methods for N,N-Dimethyl-4-nitrobenzamide typically involve large-scale synthesis using the above-mentioned routes, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems are common in industrial settings to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Reduction:
Reagents: Common reducing agents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Products: Reduction of the nitro group yields N,N-dimethyl-4-aminobenzamide.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride can be used to substitute the nitro group.
Products: Substitution reactions can yield various halogenated derivatives of N,N-dimethyl-4-nitrobenzamide.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the compound, although this is less common due to the stability of the nitro group.
Reduction: Hydrogenation conditions typically involve a metal catalyst and a hydrogen source.
Major Products:
Reduction: N,N-dimethyl-4-aminobenzamide.
Substitution: Halogenated derivatives depending on the halogenating agent used.
Comparaison Avec Des Composés Similaires
N,N-Dimethylbenzamide: Lacks the nitro group, making it less reactive in electron transfer reactions.
N,N-Dimethyl-4-aminobenzamide: The amino group makes it more reactive in nucleophilic substitution reactions.
N,N-Dimethyl-4-(trifluoromethyl)benzamide: The trifluoromethyl group enhances its lipophilicity and stability.
Uniqueness: N,N-Dimethyl-4-nitrobenzamide is unique due to the presence of both the nitro and dimethylamino groups, which confer distinct electronic and steric properties. These properties make it a versatile compound in various chemical and biological applications.
Propriétés
IUPAC Name |
N,N-dimethyl-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-10(2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOXDERVKORKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60223213 | |
| Record name | Benzamide, N,N-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7291-01-2 | |
| Record name | Benzamide, N,N-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007291012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-nitrobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406843 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N,N-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60223213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-4-NITRO-BENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![1,3-Dihydrobenzo[c]thiophene](/img/structure/B1295318.png)




